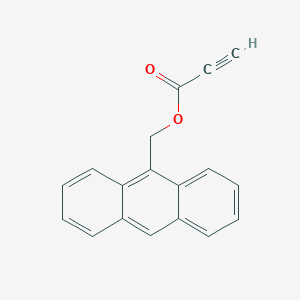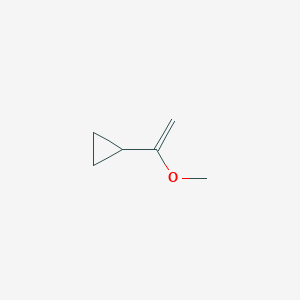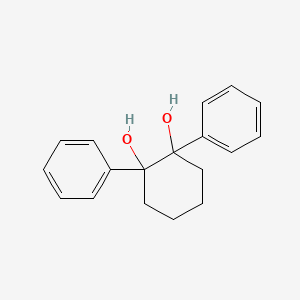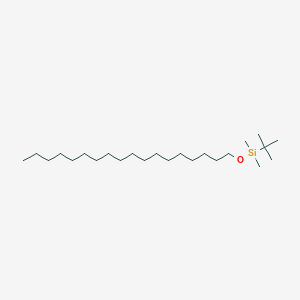
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- typically involves the reaction of 1-octadecanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
[ \text{1-Octadecanol} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the octadecyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.
Major Products Formed
Oxidation: Silanols
Reduction: Silanes
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their properties.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- involves its ability to form stable bonds with various substrates. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This stability is crucial in various chemical and biological processes, ensuring the integrity of the compound during reactions.
Comparison with Similar Compounds
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: Similar structure but with a chloro group instead of an octadecyloxy group.
1-Tetracosanol, tert-butyldimethylsilyl ether: Similar structure but with a tetracosyloxy group instead of an octadecyloxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- is unique due to its long octadecyloxy chain, which imparts specific hydrophobic properties. This makes it particularly useful in applications requiring water repellency and stability in non-polar environments.
Properties
CAS No. |
65598-00-7 |
|---|---|
Molecular Formula |
C24H52OSi |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
tert-butyl-dimethyl-octadecoxysilane |
InChI |
InChI=1S/C24H52OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(5,6)24(2,3)4/h7-23H2,1-6H3 |
InChI Key |
FLXIDOPWVJYZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


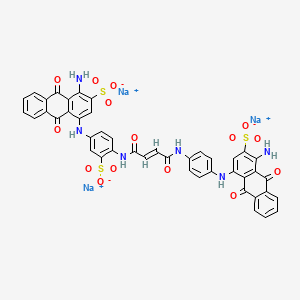
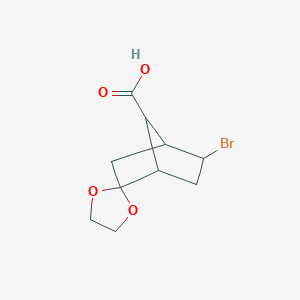

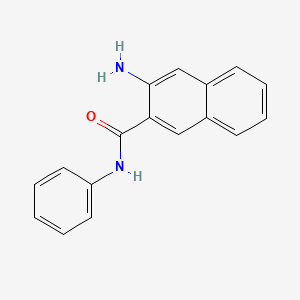
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
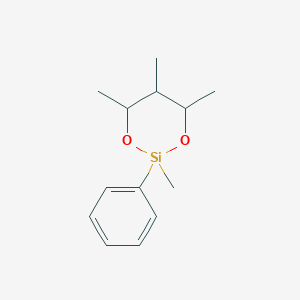
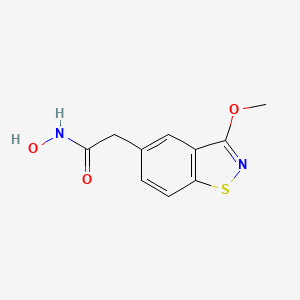
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
